![molecular formula C20H25N5O B2514547 Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 1208741-06-3](/img/structure/B2514547.png)
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone
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Description
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone , also known by its IUPAC name 6-(1-piperidinyl)-2,4-pyrimidinediamine 3-oxide , is a chemical compound with the molecular formula C9H15N5O . It belongs to the class of pyrimidine derivatives and contains a phenyl group attached to a piperazinyl moiety. The compound’s structure combines elements of both pyrimidine and piperazine scaffolds, suggesting potential pharmacological activity .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone consists of a central pyrimidine ring with a piperazine ring fused to it. The phenyl group is attached to one of the nitrogen atoms in the pyrimidine ring. The presence of the piperidine and pyrimidine moieties suggests potential interactions with biological targets .
Chemical Reactions Analysis
Research studies have likely explored the reactivity of this compound, including its reactions with various electrophiles, nucleophiles, and oxidants. Investigating its behavior under different reaction conditions can provide insights into its chemical versatility and potential applications .
Physical And Chemical Properties Analysis
- Spectroscopic Data : UV, IR, NMR, and mass spectrometry data can provide insights into its structure .
Mechanism of Action
While specific information on the mechanism of action may require further investigation, we can hypothesize that the compound’s structural features could contribute to its biological activity. Potential targets may include receptors, enzymes, or cellular pathways. Further studies, including in vitro and in vivo assays, are necessary to elucidate its precise mode of action .
Safety and Hazards
properties
IUPAC Name |
phenyl-[4-(6-piperidin-1-ylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c26-20(17-7-3-1-4-8-17)25-13-11-24(12-14-25)19-15-18(21-16-22-19)23-9-5-2-6-10-23/h1,3-4,7-8,15-16H,2,5-6,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYELGSLWVPZSCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl(4-(6-(piperidin-1-yl)pyrimidin-4-yl)piperazin-1-yl)methanone |
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